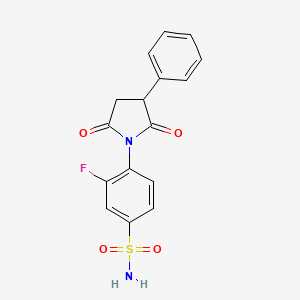
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide: is a chemical compound with the molecular formula C15H19N2O3. It belongs to the class of aromatic amides, where the amide linkage is directly bonded to an aromatic system . This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route is through the reaction of a suitable precursor with a fluorinated benzenesulfonamide. The exact synthetic pathway may vary, but it typically includes the following steps:
Formation of the Pyrrolidine Ring: Starting from an appropriate precursor, a pyrrolidine ring is formed by cyclization. The phenyl group is introduced during this step.
Fluorination: The fluorine atom is introduced at a specific position on the benzene ring.
Sulfonation: The sulfonamide group (SONH) is added to the benzene ring.
Industrial Production:: Industrial-scale production methods involve optimization of the synthetic route for efficiency, yield, and safety. These methods are proprietary and may involve specialized catalysts and conditions.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl group.
Substitution: Substitution reactions can occur at the fluorine position or the sulfonamide nitrogen.
Reduction: Reduction of the carbonyl group (2,5-dioxo) may lead to different derivatives.
Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents (e.g., Selectfluor) are used.
Sulfonation: Sulfur trioxide (SO) or chlorosulfonic acid (ClSOH) are common reagents.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or positional isomers.
Scientific Research Applications
Chemistry::
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a drug candidate due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Materials Science: The compound’s properties may find applications in materials, coatings, or sensors.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its structural features make it distinct. related compounds include other sulfonamides, fluorinated aromatics, and pyrrolidines.
Properties
CAS No. |
30438-06-3 |
|---|---|
Molecular Formula |
C16H13FN2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23) |
InChI Key |
BUQOMQVAPSDAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)

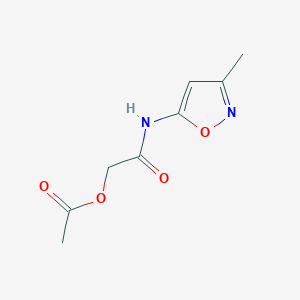
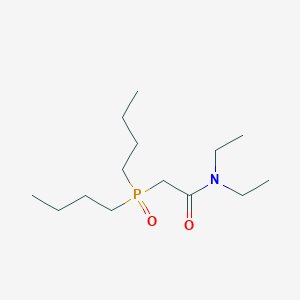
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
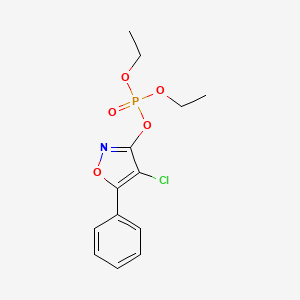
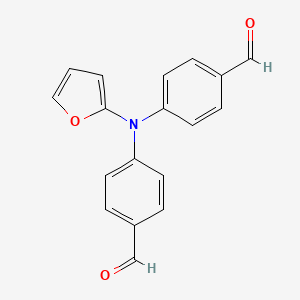
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
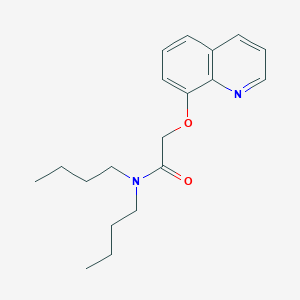
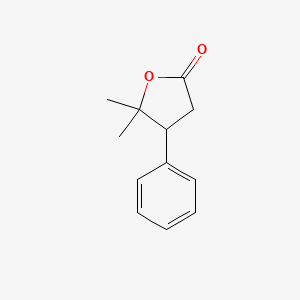
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
